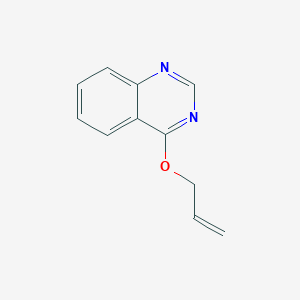

4-(Prop-2-en-1-yloxy)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUZLZXAWJUAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Prop 2 En 1 Yloxy Quinazoline and Analogues

Strategies for Constructing the Quinazoline (B50416) Core

The formation of the bicyclic quinazoline system is a critical step that has been the subject of extensive research, leading to a variety of sophisticated synthetic strategies.

Modern Cyclization Approaches to Quinazoline Ring System

Traditional methods for quinazoline synthesis are often being replaced by modern cyclization techniques that offer improved yields, milder reaction conditions, and greater molecular diversity. These contemporary approaches are characterized by the use of advanced catalytic systems and innovative reaction designs.

Transition metal catalysis has become an indispensable tool for the construction of the quinazoline core, enabling reactions that were previously challenging. mdpi.com Catalysts based on metals like palladium, copper, iron, cobalt, and ruthenium have been extensively employed. For instance, copper-catalyzed tandem reactions of (2-bromophenyl)-methylamine derivatives with amides offer an efficient route to quinazoline derivatives. juniperpublishers.com Similarly, iron-catalyzed C(sp³)-H oxidation of 2-alkylamino benzonitriles provides access to the quinazoline scaffold. google.com Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles is another effective method. google.com

Palladium-catalyzed reactions, such as the aerobic oxidative coupling of (2-aminophenyl)azole derivatives with isocyanides, have been used to form fused quinazoline systems. mdpi.com These methods often proceed via C-H activation and C-N bond formation, reducing the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.org

Organocatalysis has also emerged as a powerful, metal-free alternative. For example, 4-(N,N-dimethylamino)pyridine (DMAP) can catalyze the one-pot reaction of 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297) to yield quinazolines. organic-chemistry.org Visible-light-mediated oxidative cyclization of amidines using photoredox organocatalysts like Rose Bengal represents another innovative, metal-free approach. researchgate.net

Table 1: Examples of Catalytic Methods in Quinazoline Synthesis

| Catalyst Type | Catalyst Example | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | CuI | (2-bromophenyl)-methylamine, Amides | Tandem C-N coupling/cyclization | juniperpublishers.com |

| Transition Metal | FeCl₂ | 2-alkylamino benzonitriles, Grignard reagents | C(sp³)-H oxidation | google.com |

| Transition Metal | Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, Nitriles | Acceptorless dehydrogenative cyclization | google.com |

| Transition Metal | Pd(OAc)₂ | (2-aminophenyl)azoles, Isocyanides | Aerobic oxidative coupling | mdpi.com |

| Organocatalyst | DMAP | 2-aminobenzophenone, Aldehydes, NH₄OAc | Mild conditions, high selectivity | organic-chemistry.org |

| Photoredox Organocatalyst | Rose Bengal | Amidines | Visible-light mediated, metal-free | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly efficient for building complex molecules like quinazolines. researchgate.net These reactions are prized for their operational simplicity, high atom economy, and ability to generate diverse molecular scaffolds in a few steps. researchgate.net

A prominent example is the one-pot, three-component reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate, which can be catalyzed by various systems to afford 2,4-disubstituted quinazolines. organic-chemistry.org Another MCR strategy involves the reaction of isatoic anhydride, an amine, and ninhydrin (B49086) to produce tetracyclic quinazolinone derivatives. researchgate.net The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, showcasing the power of MCRs in rapidly assembling complex heterocyclic systems. researchgate.net

Oxidative cyclization reactions are a common strategy for the final aromatization step in quinazoline synthesis. These pathways often involve the dehydrogenation of a dihydroquinazoline (B8668462) intermediate. A variety of oxidizing agents and systems can be employed, such as tert-butyl hydroperoxide (TBHP), molecular iodine, and air (O2). organic-chemistry.orgresearchgate.net For instance, the cyclization of amidine derivatives can be promoted by iodine, leading to the formation of the quinazoline ring through an oxidative C-C bond formation. researchgate.net Visible-light-assisted photo-redox catalysis can also drive the oxidative annulation of amidines. organic-chemistry.orgresearchgate.net

Conversely, reductive cyclization pathways are also utilized, particularly when starting from nitro-substituted precursors. For example, 2-(2-nitroaryl)imidazoles can be reductively cyclized using reagents like tin(II) chloride (SnCl₂) or zinc dust to form imidazo[1,2-c]quinazolines. thieme-connect.de An aldehyde-driven, Fe(0)-mediated one-pot reductive cyclization provides direct access to 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. researchgate.net

Green Chemistry Principles and Atom-Economy in Quinazoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinazolines, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. semanticscholar.orgesmed.org A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov

MCRs are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation. organic-chemistry.orgresearchgate.net The use of catalytic methods, as opposed to stoichiometric reagents, also aligns with green chemistry principles by reducing waste. organic-chemistry.org Furthermore, the development of syntheses in environmentally benign solvents, such as water or deep eutectic solvents (DES), or under solvent-free conditions, represents a significant advance. For example, a catalyst- and solvent-free reaction between 2-aminoarylketones and orthoesters in the presence of ammonium acetate provides an environmentally friendly route to quinazolines. organic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter times.

Functionalization at the 4-Position: Introduction of the Alkenyloxy Moiety

Once the quinazoline core is constructed, the introduction of the prop-2-en-1-yloxy (allyloxy) group at the 4-position is typically achieved through two primary synthetic routes. The choice of method often depends on the available quinazoline precursor.

The most common and direct method involves the nucleophilic aromatic substitution (SNAr) of a 4-haloquinazoline, typically 4-chloroquinazoline (B184009). The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic attack. thieme-connect.de This high reactivity allows for its displacement by a variety of nucleophiles, including alcohols. To synthesize 4-(prop-2-en-1-yloxy)quinazoline, 4-chloroquinazoline is treated with allyl alcohol (prop-2-en-1-ol) in the presence of a suitable base. The base, such as potassium carbonate or sodium hydride, deprotonates the allyl alcohol to form the more nucleophilic allyloxide anion, which then attacks the C4 position of the quinazoline ring, displacing the chloride ion to form the desired ether.

An alternative route starts from quinazolin-4(3H)-one, which exists in tautomeric equilibrium with 4-hydroxyquinazoline. The alkylation of quinazolin-4(3H)-one can proceed at either the N3 or O4 position. While N-alkylation is often the thermodynamically favored outcome under many conditions, O-alkylation can be achieved to form the desired 4-alkoxyquinazoline. juniperpublishers.com This reaction involves treating quinazolin-4(3H)-one with an allyl halide, such as allyl bromide, in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF. The relative ratio of N- versus O-alkylation can be influenced by factors such as the choice of base, solvent, and reaction temperature.

Table 2: General Methods for Introducing the Allyloxy Group at the 4-Position of Quinazoline

| Method | Quinazoline Precursor | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazoline | Allyl alcohol | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | This compound |

| Williamson Ether Synthesis (O-Alkylation) | Quinazolin-4(3H)-one | Allyl bromide (or other allyl halide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

O-Allylation Strategies for 4-Substituted Quinazolines

The direct O-allylation of a quinazolin-4(3H)-one precursor is a primary strategy for synthesizing this compound. This method involves the reaction of the quinazolinone tautomer with an allyl halide, typically allyl bromide, in the presence of a base. The quinazolin-4(3H)-one system exists in a lactam-lactim tautomeric equilibrium. The lactim form possesses a hydroxyl group at the C4 position, which can be deprotonated by a base to form an oxygen nucleophile. This nucleophile then attacks the allyl halide in a classic Williamson ether synthesis to yield the desired O-allylated product.

In a representative synthesis, a 2-substituted-quinazolin-4(3H)-one can be treated with propargyl bromide (an analogue to allyl bromide) in the presence of potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to yield the O-alkynylated product. nih.gov A similar reaction with allyl bromide would produce the target compound. The choice of solvent and base is crucial; polar aprotic solvents like DMF facilitate the reaction, and bases such as potassium carbonate are commonly employed to deprotonate the lactim tautomer without being overly harsh. nih.govtandfonline.com

Regioselective Synthesis and Positional Isomer Control

A significant challenge in the synthesis of this compound via direct alkylation of quinazolin-4(3H)-one is the control of regioselectivity. The quinazolinone precursor is an ambident nucleophile, meaning it can be alkylated at two different positions: the oxygen atom at C4 (O-alkylation) or the nitrogen atom at N3 (N-alkylation). tandfonline.comresearchgate.net This competition leads to the potential formation of two isomeric products: the desired 4-allyloxyquinazoline and the undesired 3-allylquinazolin-4(3H)-one.

Several factors influence the O/N alkylation ratio:

Steric Hindrance : The presence of a bulky substituent at the C2 position of the quinazoline ring can sterically hinder the N3 position. This hindrance makes the oxygen atom at C4 a more accessible site for the incoming electrophile (the allyl group), thus favoring O-alkylation. tandfonline.comacs.org For example, a 2-phenyl substituent has been shown to promote O-alkylation over N-alkylation. acs.org

Solvent Polarity : The polarity of the solvent can influence the tautomeric equilibrium. It has been suggested that polar solvents can better stabilize the lactim tautomer, thereby increasing the concentration of the oxygen nucleophile and favoring O-alkylation. nih.gov

Electronic Effects : Beyond sterics, electronic factors of the substituents on the quinazoline ring can also play a role in determining the regioselectivity of the alkylation reaction. tandfonline.com

The investigation of O-alkylated products has also revealed that intramolecular rearrangements can occur. For instance, 4-(ω-chloroalkoxy)quinazolines can undergo an intramolecular migration of the alkyl group from the oxygen to the nitrogen atom, proceeding through cyclic azaoxonium intermediates. acs.org This highlights the complexity of controlling the final position of the substituent.

Table 1: Factors Influencing Regioselectivity in Quinazolinone Alkylation

| Factor | Influence on Regioselectivity | Example | Reference |

| C2 Substituent | Bulky groups (e.g., Phenyl) increase steric hindrance at N3, favoring O-alkylation. | Alkylation of 2-phenylquinazolin-4(3H)-one results predominantly in the O-alkylated product. | tandfonline.com, acs.org |

| Solvent | Polar solvents can stabilize the lactim tautomer, potentially increasing the O/N alkylation ratio. | Acylation of quinazolin-4(3H)-one with acetyl chloride as the solvent yielded the O-acetylated product. | nih.gov |

| Leaving Group | Not explicitly detailed for allylation, but the nature of the alkylating agent is a key variable. | Different ω-chloroalkyl bromides were used to study alkylation patterns. | acs.org |

Synthesis of Key Intermediates for this compound

An alternative and often more selective route to this compound involves the synthesis of a key intermediate, which is then converted to the final product. The most important intermediate for this purpose is 4-chloroquinazoline.

The synthesis of 4-chloroquinazoline typically begins with quinazolin-4(3H)-one. The quinazolinone itself can be synthesized through various methods, such as the reaction of 2-aminobenzamide (B116534) with an appropriate aldehyde nih.gov or the condensation of anthranilic acid with formamide (B127407) (Niementowski reaction). ekb.eg

Once the quinazolin-4(3H)-one is obtained, it is converted to 4-chloroquinazoline via a chlorination reaction. This is commonly achieved by refluxing the quinazolinone with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). scispace.comresearchgate.net The chlorine atom at the C4 position is highly reactive and susceptible to nucleophilic substitution. scispace.comontosight.ai This makes 4-chloroquinazoline an excellent electrophilic precursor. The subsequent reaction with an oxygen nucleophile, such as sodium allyloxide (prepared from allyl alcohol and a base like sodium hydride), leads to the clean formation of this compound through a nucleophilic aromatic substitution (SNAr) mechanism.

Table 2: Synthesis of 4-Chloroquinazoline Intermediate

| Starting Material | Reagents & Conditions | Product | Key Features | Reference |

| 2-Aminobenzonitrile | Reaction with Grignard reagents, followed by cyclization with formates. | 2,4-Disubstituted Quinazolines | Flexible method for various substitutions. | ekb.eg |

| Quinazolin-4(3H)-one | Reflux with SOCl₂ or POCl₃. | 4-Chloroquinazoline | Creates a highly reactive intermediate for nucleophilic substitution. | scispace.com, researchgate.net |

| 2-Ethoxy-4(3H)quinazolinone | Chlorination with phosphorus oxychloride. | 4-Chloro-2-ethoxyquinazoline | Stepwise synthesis starting from 2-ethoxy(4H)-3,1-benzoxazin-4-one. | scispace.com |

Comparative Analysis of Synthetic Routes

When considering the synthesis of this compound, two primary routes emerge, each with distinct advantages regarding efficiency, selectivity, and process optimization.

Route A: Direct O-Allylation of Quinazolin-4(3H)-one

Selectivity : The main drawback of this route is the potential for poor regioselectivity. As discussed, the O/N alkylation ratio is sensitive to multiple factors, and achieving high selectivity for the O-isomer can be challenging without careful optimization of the C2 substituent and reaction conditions. acs.org

Process Optimization : While being a one-pot reaction from the quinazolinone is an advantage, the need for careful control to manage selectivity and the potential for difficult purification make process optimization critical.

Route B: Nucleophilic Substitution of 4-Chloroquinazoline

Efficiency : This is a two-step process starting from quinazolin-4(3H)-one (synthesis of the chloro-intermediate, followed by substitution). While it involves an additional synthetic transformation, the yields for each step are often very high. The chlorination of the quinazolinone and the subsequent nucleophilic substitution with an alkoxide are typically efficient and high-yielding reactions. scispace.comnih.gov

Selectivity : This route offers superior selectivity. The reaction of 4-chloroquinazoline with an allyloxide nucleophile occurs specifically at the C4 position, eliminating the problem of N3/O4 regioselectivity encountered in the direct alkylation method. The high reactivity of the C4-Cl bond towards nucleophiles ensures a clean substitution. scispace.com

Process Optimization : Although it is a two-step process, the high selectivity and often cleaner reaction profiles can simplify purification and may lead to a more robust and scalable process. The use of potent chlorinating agents like POCl₃ and SOCl₂ requires careful handling, which is a consideration for process safety and optimization. researchgate.net

Table 3: Comparative Analysis of Synthetic Routes to this compound

| Parameter | Route A: Direct O-Allylation | Route B: Via 4-Chloroquinazoline Intermediate |

| Number of Steps | 1 (from quinazolinone) | 2 (from quinazolinone) |

| Reaction Efficiency | Potentially lower isolated yields due to isomer formation. | Generally high yields for both chlorination and substitution steps. |

| Selectivity | Major challenge: O- vs. N-alkylation regioselectivity. | Excellent selectivity; substitution occurs exclusively at C4. |

| Key Intermediates | Quinazolin-4(3H)-one | Quinazolin-4(3H)-one, 4-Chloroquinazoline |

| Process Considerations | Requires careful control of conditions to maximize O-alkylation; chromatographic separation of isomers is often necessary. | Involves use of hazardous chlorinating agents (POCl₃, SOCl₂); simpler purification of the final product. |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Quinazoline (B50416) Derivatives

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural determination of quinazoline derivatives. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For 4-(Prop-2-en-1-yloxy)quinazoline, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure.

Detailed ¹H and ¹³C NMR data for 4-(Allyloxy)quinazoline have been reported, confirming the connectivity of the atoms within the molecule. The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the quinazoline ring system and the protons of the allyl group. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, allowing for a complete structural assignment.

Table 1: ¹H NMR Spectral Data of 4-(Allyloxy)quinazoline

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Ar-H | 8.81 (s, 1H) |

| Ar-H | 8.19 (d, 1H, J = 7.8 Hz) |

| Ar-H | 7.88 (d, 1H, J = 8.3 Hz) |

| Ar-H | 7.83 (t, 1H, J = 8.3 Hz) |

| Ar-H | 7.56 (t, 1H, J = 7.5 Hz) |

| OCH₂ | 5.21 (s, 2H) |

| ≡CH | 2.55 (s, 1H) |

Table 2: ¹³C NMR Spectral Data of 4-(Allyloxy)quinazoline

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C | 165.7 |

| C | 154.1 |

| C | 151.2 |

| CH | 133.9 |

| CH | 127.9 |

| CH | 127.4 |

| CH | 123.6 |

| C | 116.5 |

| C | 78.1 |

| CH | 75.4 |

| CH₂ | 54.5 |

Infrared (IR) Spectroscopic Analysis of Functional Group Signatures

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Under electron impact (EI), the molecular ion of quinazoline itself typically undergoes fragmentation by losing two molecules of hydrogen cyanide. nih.gov For substituted quinazolines, fragmentation pathways are often associated with the breakdown of the substituents. nih.gov Groups attached at the C4 position are generally lost in preference to those at C2. nih.gov While a specific mass spectrum for this compound is not available, studies on other allyloxy-substituted heterocycles suggest that a common fragmentation pathway involves the cleavage of the allylic group.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The quinazoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. Studies on various quinazoline derivatives show that they typically display two main absorption bands. nih.govresearchgate.net A shorter wavelength band, usually between 240–300 nm, is attributed to a π → π* transition within the aromatic ring. researchgate.net A longer wavelength band, observed in the range of 310–425 nm, is generally due to an n → π* transition. researchgate.net The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring. For this compound, one would expect a similar absorption profile, though specific experimental maxima have not been reported.

Advanced Structural Characterization Methods (e.g., X-ray Diffraction for Solid-State Structures of Quinazoline Derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound.

While a crystal structure for this compound has not been reported, numerous X-ray diffraction studies have been conducted on other quinazoline derivatives. Current time information in Bangalore, IN.asianpubs.org These studies have revealed important structural features of the quinazoline scaffold, including the planarity of the bicyclic system and the influence of different substituents on the crystal packing. For example, the crystal structure of a 4-arylaminoquinazoline derivative was solved, revealing a monoclinic system with the space group P21/c. Current time information in Bangalore, IN. Such studies often highlight the role of intermolecular interactions, like hydrogen bonding and π-π stacking, in stabilizing the crystal lattice. These findings provide a valuable framework for predicting the likely solid-state structure of this compound and other related compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Allyloxy)quinazoline |

| 4-(2-Propynyloxy)quinazoline |

Theoretical and Computational Investigations of 4 Prop 2 En 1 Yloxy Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. physchemres.org These methods are routinely used to predict the behavior of quinazoline (B50416) derivatives. ufms.br

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline derivatives, DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to optimize the molecular geometry and determine electronic properties. ufms.br This analysis provides optimized geometrical parameters, including bond lengths and angles, that are often in good agreement with experimental data from X-ray diffraction studies. nih.gov

The electronic structure analysis also involves mapping the molecular electrostatic potential (MEP). The MEP surface helps to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net For similar quinazoline structures, the negative potential (red and yellow regions) is typically concentrated around electronegative atoms like nitrogen and oxygen, indicating sites for electrophilic attack. In contrast, positive potential (blue regions) is often found around hydrogen atoms, marking sites for nucleophilic attack. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.orgnih.gov

For various quinazoline derivatives, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer. nih.govresearchgate.net For example, studies on other quinazoline compounds have reported energy gaps that influence their biological or chemical activity. physchemres.orgnih.gov The distribution of HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance, respectively. In many quinazoline derivatives, these orbitals are delocalized over the fused ring system. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Quinazoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-allyl-2-(propylthio)quinazolin-4(3H)-one (APQ) | -6.556 | -1.521 | 5.035 | physchemres.org |

| 3-allyl-2-(allylthio)quinazolin-4(3H)-one (AAQ) | -6.612 | -1.568 | 5.044 | physchemres.org |

| 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) | -6.718 | -1.719 | 4.999 | physchemres.org |

| Methaqualone (Q1) | -6.195 | -1.101 | 5.094 | ufms.br |

| Etaqualone (Q2) | -6.142 | -1.064 | 5.078 | ufms.br |

This table presents data for illustrative purposes from related compounds to show typical values obtained through DFT calculations. The exact values for 4-(Prop-2-en-1-yloxy)quinazoline may differ.

Reactivity Descriptors (e.g., Fukui Indices, Electrophilicity Index, Nucleophilicity)

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These indices are essential for predicting how a molecule like this compound would interact with other reagents. For instance, in studies of similar compounds, these descriptors have been used to explain their interaction with metal surfaces or biological receptors. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis of the Prop-2-en-1-yloxy Side Chain

The conformational flexibility of a molecule is critical to its biological activity and physical properties. For this compound, the quinazoline ring itself is a rigid structure. However, the prop-2-en-1-yloxy side chain introduces degrees of freedom through the rotation of its single bonds.

Conformational analysis aims to identify the most stable arrangement (conformer) of this side chain. Computational studies on other quinazoline derivatives with flexible side chains have shown that while the core ring structure remains robust, the side chains can exhibit significant conformational variations. researchgate.net These variations can influence how the molecule fits into a receptor's binding site. The analysis typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation to find the global energy minimum.

Intermolecular Interactions and Molecular Recognition Simulation

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net In the context of medicinal chemistry, MD simulations are crucial for understanding how a ligand like a quinazoline derivative binds to its protein target. d-nb.infoumich.edu

These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the role of water molecules in the binding process. umich.eduresearchgate.net For example, MD simulations of other quinazoline-based inhibitors have demonstrated stable interactions within the binding pocket of their target enzymes over simulation times extending to hundreds of nanoseconds. researchgate.netpandawainstitute.com Such studies provide a detailed picture of the molecular recognition process, which is invaluable for the development of new therapeutic agents. d-nb.info

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic studies are fundamental to elucidating the step-by-step processes by which chemical reactions occur. While specific detailed mechanistic studies exclusively focused on this compound are not extensively documented in the reviewed literature, the reactivity of the quinazoline scaffold and related derivatives has been the subject of several investigations. These studies provide a strong basis for postulating the reaction mechanisms for this specific compound.

The elucidation of reaction pathways and the characterization of transition states are central to understanding the kinetics and thermodynamics of a chemical transformation. For quinazoline derivatives, common reactions include nucleophilic substitution, cycloadditions, and rearrangements.

One of the key reactions involving the quinazoline core is nucleophilic aromatic substitution (SNAr). Studies on 2,4-dichloroquinazolines have consistently shown that nucleophilic attack is highly regioselective, favoring the C4 position over the C2 position. mdpi.com This selectivity is attributed to the lower activation energy for the attack at C4. mdpi.com While this compound already has a substituent at the 4-position, this inherent reactivity of the C4 position is important. The synthesis of related 4-alkoxyquinazolines often proceeds via the O-alkylation of the corresponding quinazolin-4(3H)-one. acs.org

A relevant example of a detailed mechanistic study on a related structure is the 1,3-dipolar cycloaddition reaction of 3-(prop-2-yn-1-yl)quinazoline-4(3H)-one, which was investigated using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level. nih.gov This study explored the energy profiles and transition states to explain the regioselectivity of the cycloaddition. nih.gov Although the subject molecule is an isomer with the allyl group on the nitrogen atom, the computational approach is directly applicable to understanding reactions involving the allyl group of this compound.

Intramolecular rearrangements are also a feature of quinazoline chemistry. For instance, 2-substituted 4-(ω-chloroalkoxy)quinazolines have been shown to undergo an intramolecular imidate-amide rearrangement, proceeding through cyclic 1,3-azaoxonium intermediates. acs.orgresearchgate.net This highlights the potential for the quinazoline nitrogen to participate in reactions involving the side chain at the C4 position.

Based on these precedents, a hypothetical reaction pathway for an electrophilic addition to the allyl group of this compound can be proposed. The reaction would likely proceed through a carbocation intermediate, with the quinazoline moiety influencing the stability and subsequent reactions of this intermediate. The characterization of the transition state for such a reaction would involve computational modeling to determine its geometry and energy.

To illustrate the type of data generated from such computational studies, the following table provides hypothetical energy values for a reaction involving this compound, based on typical values found in computational organic chemistry literature.

Table 1: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Electrophile) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 | +12.8 |

This table is for illustrative purposes and does not represent experimentally verified data for this specific reaction.

The characterization of transition states often involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-making and bond-breaking processes. For instance, in a hypothetical electrophilic addition to the double bond of the prop-2-en-1-yloxy group, the transition state would show partial bonds between the electrophile and both carbons of the double bond.

Further computational studies could explore other potential reactions, such as the Claisen rearrangement of the allyl ether group, which is a common reaction for aryl allyl ethers. This would involve the formation of a six-membered cyclic transition state. DFT calculations would be instrumental in determining the feasibility of such a rearrangement by calculating the activation energy.

Structure Activity Relationship Sar Methodologies and Molecular Design Principles for Quinazoline Derivatives

Fundamental Concepts of Structure-Activity Relationships in Heterocyclic Systems

The biological activity of heterocyclic compounds like quinazolines is intrinsically linked to their chemical structure. ijprajournal.commdpi.com Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications influence a molecule's interaction with a biological target. ijprajournal.comnews-medical.net These studies involve systematically altering the molecular structure and observing the corresponding changes in biological activity.

Key aspects of SAR in heterocyclic systems include:

Steric Factors: The size and shape of substituents can either promote or hinder the interaction with a biological target. Bulky groups may cause steric hindrance, preventing the molecule from fitting into a binding pocket, while smaller groups might not provide sufficient contact for optimal binding.

Hydrophobicity/Hydrophilicity: The balance between water-loving (hydrophilic) and fat-loving (hydrophobic) properties is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the heterocyclic core or its substituents can tune this balance. nih.gov

Conformational Flexibility: The ability of a molecule to adopt different spatial arrangements (conformations) is critical for its interaction with a biological target. The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its target. nih.govdrugdesign.org

The quinazoline (B50416) ring system, with its fused benzene (B151609) and pyrimidine (B1678525) rings, offers multiple points for modification, making it an excellent scaffold for applying SAR principles to develop targeted therapies. nih.govmdpi.com

Influence of Substituents at the 4-Position on Molecular Recognition and Ligand Design

The 4-position of the quinazoline ring is a critical site for substitution, and modifications at this position have been shown to profoundly influence the biological activity and selectivity of its derivatives. nih.govmdpi.comresearchgate.net The nature of the substituent at C4 can dictate the molecule's ability to engage in key interactions within a receptor's binding site.

Research has shown that various functional groups at the 4-position lead to diverse pharmacological effects. For instance, 4-anilino-quinazoline derivatives are a well-established class of epidermal growth factor receptor (EGFR) inhibitors, where the anilino group plays a crucial role in binding to the ATP-binding site of the kinase. nih.govmdpi.com The substituents on this aniline (B41778) ring further modulate the activity. nih.gov

In the context of 4-(Prop-2-en-1-yloxy)quinazoline, the substituent is an ether-linked allyl group. This introduces a degree of flexibility and specific electronic properties that can influence how the molecule is recognized by its biological target. The oxygen atom can act as a hydrogen bond acceptor, while the allyl group provides a non-polar surface for hydrophobic interactions.

Table 1: Impact of 4-Position Substituents on Quinazoline Activity

| 4-Position Substituent | General Effect on Activity | Example Target/Activity | Reference |

| Anilino | Often confers kinase inhibitory activity, particularly against EGFR. | EGFR, HER2 | nih.govmdpi.comnih.gov |

| Amino | Can be crucial for activity against various targets, including tubulin. | Tubulin polymerization inhibition | nih.gov |

| Aryloxy | Can contribute to dual inhibition of multiple targets. | EGFR, VEGFR | mdpi.com |

| Morpholinyl | Has shown potential in developing agents for metabolic disorders. | Anti-obesity | researchgate.net |

| Alkenyloxy (e.g., Allyloxy) | Introduces flexibility and potential for specific hydrophobic interactions. | (Hypothetical based on structural features) | N/A |

Role of the Alkenyloxy Moiety in Conformational Preferences and Intermolecular Complementarity

The presence of an alkenyloxy group, such as the prop-2-en-1-yloxy (allyloxy) moiety at the 4-position of the quinazoline ring, introduces significant conformational flexibility. nih.gov The rotational freedom around the C4-O and O-CH2 bonds allows the allyl group to adopt various spatial orientations. This conformational preference is not random and is influenced by factors like allylic strain, which can dictate the most stable arrangement of the atoms. nih.gov

The specific conformation adopted by the allyloxy group can have a profound impact on intermolecular complementarity, which is the "goodness of fit" between the ligand and its binding site. nih.gov The bioactive conformation, the one that the molecule assumes upon binding, may not necessarily be its lowest energy conformation in solution. nih.gov The energy required to adopt this bioactive conformation, known as the strain energy, is a critical parameter in drug design. nih.gov

Rational Design Strategies for Quinazoline Analogues Based on SAR Principles

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the principles of molecular recognition. frontiersin.orgmdpi.com For quinazoline derivatives, SAR data provides the foundation for these design strategies. news-medical.netfrontiersin.org

Key rational design strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. This involves using computational tools to dock potential ligands into the binding site and predict their binding affinity and orientation. This allows for the design of molecules with improved complementarity to the target.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These rely on the knowledge of existing active molecules to build a pharmacophore model, which defines the essential structural features required for activity. New molecules can then be designed to fit this model. 3D-QSAR (Quantitative Structure-Activity Relationship) is a powerful LBDD technique that correlates the 3D properties of a set of molecules with their biological activity. frontiersin.org

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, in the design of quinazoline analogues, a methyl group might be replaced with a chlorine atom, as they have similar sizes. mdpi.com

For this compound, rational design could involve modifying the quinazoline core or the allyloxy side chain to optimize interactions with a specific target. For instance, the double bond could be shifted, or substituents could be added to the allyl group to explore different conformational spaces and interactions.

Molecular Hybridization and Scaffold Merging Approaches in Quinazoline Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. humanjournals.comresearchgate.netnih.gov The goal is to create a hybrid compound with enhanced activity, improved selectivity, or a dual mode of action. humanjournals.com

Scaffold merging, a related concept, involves combining the structural features of different active compounds to create a new, often more potent, molecule. uniroma1.itniper.gov.in

These approaches have been successfully applied to the quinazoline scaffold. For example, quinazoline moieties have been hybridized with other heterocyclic systems like pyrazole, triazole, and sulfonamide to generate compounds with a wide range of biological activities, including antifungal and anticancer properties. researchgate.netnih.govnih.gov

Table 2: Examples of Molecular Hybridization in Quinazoline Derivatives

| Hybridized Moiety | Resulting Biological Activity | Reference |

| Pyrazole Carbamide | Antifungal | nih.gov |

| Sulfonamide | Antibacterial, Kinase Inhibition | researchgate.netnih.gov |

| Triazole | Acetylcholinesterase Inhibition | arabjchem.org |

| Diarylurea | Dual EGFR/VEGFR Inhibition | mdpi.com |

In the case of this compound, one could envision hybridizing this scaffold with another pharmacophore known to interact with a complementary site on the target protein. This could lead to a molecule with significantly enhanced affinity and specificity.

Advanced Chemical Applications and Future Research Directions

Utilization as Building Blocks in Complex Molecule Synthesis

The 4-(prop-2-en-1-yloxy)quinazoline moiety serves as a versatile building block for the construction of more complex molecular architectures. The quinazoline (B50416) core itself is a "privileged scaffold" in medicinal chemistry, while the allyloxy group provides a reactive site for a variety of organic transformations. researchgate.netscirp.org

The synthesis of complex molecules often begins with foundational intermediates like 2-substituted quinazolin-4(3H)-ones, which can be prepared through methods such as the fusion of anthranilic acid with thioacetamide. scirp.org These intermediates are then O-alkylated to introduce the prop-2-en-1-yloxy group. For instance, the reaction of a 2-phenylquinazolin-4(3H)-one with an allyl halide (like prop-2-en-1-yl bromide) in the presence of a base yields the corresponding this compound derivative. nih.govacs.org A similar strategy using propargyl bromide has been employed to synthesize 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline, a closely related analogue. nih.gov

Once formed, the this compound can undergo further reactions at several positions:

The Allyl Group: The terminal double bond of the prop-2-en-1-yloxy group is susceptible to a wide array of reactions, including cycloadditions, cross-coupling reactions, and olefin metathesis. This allows for the introduction of new ring systems or the linkage to other molecular fragments.

The Quinazoline Ring: The quinazoline ring can be functionalized, particularly if it contains suitable leaving groups or sites for C-H activation. This allows for the modulation of the electronic and steric properties of the final molecule.

The utility of this scaffold is demonstrated in the synthesis of various fused heterocyclic systems. For example, propargyl-substituted quinazolinones have been used to create isoxazole-fused tricyclic quinazoline alkaloids via intramolecular cycloaddition. mdpi.comnih.gov This highlights how the alkyloxy side chain at the C4 position can be strategically employed to build intricate molecular frameworks. The synthesis of chalcone-incorporated quinazoline derivatives further showcases the role of quinazoline aldehydes as key intermediates in constructing complex, biologically relevant molecules. semanticscholar.org

Table 1: Representative Reactions Utilizing the Quinazoline Scaffold

| Starting Material Class | Reaction Type | Resulting Structure Class | Significance | Reference |

|---|---|---|---|---|

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | Intramolecular Cycloaddition | Isoxazole-fused tricyclic quinazolines | Construction of complex alkaloid-like frameworks. | mdpi.comnih.gov |

| 2-Phenylquinazolin-4(3H)-one | O-Alkylation with Propargyl Bromide | 2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline | Introduction of a reactive alkyne handle for click chemistry. | nih.gov |

| 4-(Quinazolin-4-ylamino)benzaldehyde | Claisen-Schmidt Condensation | Chalcone-quinazoline hybrids | Synthesis of hybrid molecules with potential biological activity. | semanticscholar.org |

| 4-(ω-Chloroalkoxy)quinazoline | Intramolecular Rearrangement | 3-(ω-Chloroalkyl)quinazolin-4(3H)-one | Demonstrates the migratory aptitude of groups from the O4 to the N3 position. | acs.org |

Potential in Functional Material Science and Chemical Biology Tools

The quinazoline nucleus is not only significant in medicinal chemistry but also holds potential for applications in material science and as tools for chemical biology. mdpi.comfrontiersin.org The unique photophysical and electronic properties of the quinazoline ring system can be harnessed to create functional materials. The ability to modify the scaffold at various positions allows for fine-tuning of properties like fluorescence, conductivity, and liquid crystalline behavior.

In chemical biology, quinazoline derivatives are invaluable as molecular probes and modulators of biological processes. evitachem.com Their ability to interact with specific biological targets, such as enzymes and nucleic acid structures, makes them excellent candidates for developing research tools. nih.gov For example, certain quinazolin-4-one analogues have been shown to interact with G-quadruplexes, which are specialized nucleic acid structures involved in key cellular processes like gene regulation. nih.gov This interaction suggests their potential use in designing probes to study G-quadruplex biology or as a basis for therapeutic agents that target these structures. nih.gov

The this compound scaffold is particularly well-suited for these applications. The allyl group serves as a convenient anchor for attaching reporter groups (like fluorophores or biotin) or for immobilization onto solid supports or surfaces. This functional handle enables the conversion of a bioactive quinazoline core into a tool for:

Affinity Chromatography: Immobilizing the quinazoline ligand to a resin to isolate and identify its protein binding partners.

Fluorescent Probes: Attaching a fluorophore to visualize the localization of the molecule within cells or to develop biosensors based on fluorescence resonance energy transfer (FRET).

Photoaffinity Labeling: Incorporating a photoreactive group to covalently label binding partners upon UV irradiation, allowing for their identification.

Furthermore, the development of quinazoline-based multi-tyrosine kinase inhibitors has provided a wealth of tool compounds for studying cellular signaling pathways. nih.gov These inhibitors can dissect the roles of specific kinases in both normal physiology and disease states.

Development of Catalytic Systems Incorporating Quinazoline Scaffolds

The synthesis of the quinazoline scaffold itself has been a major focus of research, leading to the development of numerous catalytic systems. mdpi.comrsc.org These methods often rely on transition metal catalysts to achieve high efficiency and selectivity. chim.it The development of green and sustainable methods using heterogeneous nano-catalysts for quinazoline synthesis has also gained significant attention, offering advantages like catalyst recyclability and milder reaction conditions. jnanoworld.com

Beyond their synthesis, quinazoline scaffolds themselves are being explored as components of catalytic systems. The nitrogen atoms within the quinazoline ring can act as ligands, coordinating to a metal center and influencing its catalytic activity. This opens up the possibility of designing novel, tunable catalysts for a variety of organic transformations. The electronic properties of the quinazoline ring can be modified by introducing electron-donating or electron-withdrawing substituents, which in turn modulates the properties of the metal-ligand complex.

Recent advancements include the use of bio-inspired catalytic systems. For example, a laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) system has been developed for the aerobic oxidative synthesis of 2-substituted quinazolines. academie-sciences.fr This approach mimics natural enzymatic processes and offers a greener alternative to traditional oxidation methods.

Table 2: Selected Catalytic Systems in Quinazoline Chemistry

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Transition Metals (Cu, Fe, Mn, etc.) | Synthesis of quinazolines/quinazolinones | High efficiency, C-H activation, cascade reactions. | mdpi.comchim.it |

| Heterogeneous Nano-catalysts (e.g., nano-In2O3) | Synthesis of substituted quinazolines | Green protocol, high surface area, recyclability, mild conditions. | jnanoworld.com |

| Laccase/DDQ | Biomimetic aerobic oxidation | Bio-inspired, cooperative catalysis for quinazoline synthesis. | academie-sciences.fr |

| Iron(II) chloride (FeCl2·4H2O) | Acceptorless dehydrogenative coupling | Atom-economical, environmentally benign synthesis of quinazolines. | researchgate.net |

Emerging Trends and Future Perspectives in Quinazoline Chemical Research

The field of quinazoline chemistry is continuously evolving, with several exciting trends shaping its future direction. frontiersin.orgresearchgate.net Studies have shown that quinazolines have enormous scope for further structural modification and exploration. bohrium.com

Key Emerging Trends:

Sustainable Synthesis: A major trend is the development of more environmentally friendly and efficient synthetic routes to quinazoline derivatives. jnanoworld.com This includes the use of greener solvents, catalyst-free conditions, microwave-assisted reactions, and multi-component reactions that increase atom economy and reduce waste. researchgate.net

C-H Functionalization: Direct C-H functionalization of the quinazoline core is an increasingly powerful strategy for creating novel analogues without the need for pre-functionalized starting materials. mdpi.com This allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis is emerging as a mild and powerful method for constructing and functionalizing the quinazoline scaffold.

Expansion of Biological Targets: While the focus has historically been on anticancer agents, researchers are now exploring the potential of quinazoline derivatives against a wider range of diseases, including neurodegenerative disorders, viral infections, and parasitic diseases. mdpi.comresearchgate.net

Computational Chemistry: In silico methods, including molecular docking and quantum mechanical calculations, are becoming indispensable for designing new quinazoline derivatives with desired properties. nih.gov These computational models can predict the binding interactions of a ligand with its target, guiding synthetic efforts and accelerating the discovery process. nih.gov

Future Perspectives:

The future of research on compounds like this compound is bright. The synthetic versatility of the allyl group, combined with the proven biological relevance of the quinazoline scaffold, provides a rich platform for innovation. Future research will likely focus on:

Developing novel transformations of the allyloxy group to access unprecedented molecular diversity.

Incorporating this scaffold into advanced materials, such as polymers and organic electronics.

Designing and synthesizing sophisticated chemical biology probes to unravel complex biological pathways.

Leveraging machine learning and artificial intelligence alongside computational chemistry to predict novel structures with high therapeutic or material potential.

Q & A

Q. How can researchers optimize the synthesis of 4-(Prop-2-en-1-yloxy)quinazoline derivatives?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (temperature, solvent, catalyst) and monitoring intermediates. For example:

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction rates due to their high dielectric constants .

-

Catalysts : Palladium or copper catalysts enhance coupling reactions, particularly for introducing substituents like aryl or alkenyl groups .

-

Stepwise Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .

-

Key Example : Alkylation of quinazoline-4-one using methyl iodide (soft agent) or dimethyl sulfate (hard agent) under reflux in ethanol yields N3-alkylated derivatives (60–85% yield) .

- Data Table : Common Reaction Conditions

| Reaction Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethanol | None | Reflux | 60–85 |

| Coupling | DMF | Pd(OAc)₂ | 80°C | 70–90 |

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation requires multi-technique approaches:

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–O bond: 1.36 Å, C–N bond: 1.32 Å) and packing motifs (e.g., π-π stacking distances: 3.5–4.0 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and allyloxy groups (δ 4.5–5.5 ppm) .

- IR : Confirms C=O (1650–1700 cm⁻¹) and C–O–C (1200–1250 cm⁻¹) stretches .

- Software Tools : SHELXL for refinement (R-factor < 0.05) and Mercury for visualizing hydrogen-bond networks .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for MCF-7: 10–50 µM) .

- Antimicrobial Screening : Disk diffusion against S. aureus (zone of inhibition: 15–25 mm) .

- Dose-Response Curves : Fit data to log(inhibitor) vs. response models (R² > 0.95) .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the design of this compound analogs?

- Methodological Answer : SAR studies focus on substituent effects:

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance cytotoxicity by increasing electrophilicity (e.g., Cl at C4 reduces IC₅₀ by 30%) .

- Allyloxy Flexibility : Rigidifying the prop-2-en-1-yloxy group via cyclization improves metabolic stability .

- Computational Modeling : DFT calculations predict binding affinities to kinases (e.g., EGFR docking scores: −9.5 to −11.2 kcal/mol) .

Q. What strategies resolve contradictions in spectral or crystallographic data for quinazoline derivatives?

- Methodological Answer : Address discrepancies through:

- Dynamic NMR : Identifies rotamers causing split signals (e.g., allyloxy group rotation barriers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 397.1925) .

- Twinned Crystal Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning (R-factor improvement: 0.12 → 0.07) .

Q. How can hydrogen-bonding networks in quinazoline crystals be systematically analyzed?

- Methodological Answer : Apply graph-set analysis (Etten’s formalism) using Mercury software:

Q. What methodologies address low bioavailability of this compound derivatives?

- Methodological Answer : Improve pharmacokinetics via:

- Prodrug Design : Introduce phosphate esters (logP reduction: 3.5 → 1.8) .

- Microsomal Stability Assays : Measure half-life in liver microsomes (e.g., t₁/₂: 15 → 45 min with methyl substituents) .

- Caco-2 Permeability : Assess absorption (Papp > 1 × 10⁻⁶ cm/s indicates high intestinal uptake) .

Data Contradiction Analysis

Q. Why do alkylation reactions of quinazoline-4-one yield variable N3 vs. O4 products?

- Methodological Answer : Competing pathways depend on:

- Methylation Agent Hardness : Soft agents (e.g., CH₃I) favor N3-alkylation (80% yield), while hard agents (e.g., (CH₃O)₂SO₂) target O4 (60% yield) .

- Solvent Polarity : Non-polar solvents (dioxane) stabilize N3 intermediates, whereas polar solvents (DMF) favor O4 transition states .

- Resolution : Use LC-MS/MS to quantify product ratios and optimize conditions .

Software and Tools

Q. Which software is essential for crystallographic analysis of quinazoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.